2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process One common method starts with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cyclization reactionThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but lacks the carbohydrazide group.
5-Methyl-2H-1,2,3-triazole-4-carbohydrazide: Similar structure but lacks the bromophenyl group.
4-Bromophenyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with different positioning of the methyl and carbohydrazide groups.
Uniqueness
2-(4-Bromophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of both the bromophenyl and carbohydrazide groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrN5O |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C10H10BrN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |
InChI Key |
LLTNHFVDERGSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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